

# Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoropyridin-4-ol

Cat. No.: B7795608

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Fluoropyridin-4-ol**

## Preamble: Navigating Data Scarcity with Predictive Analysis

For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. **2-Fluoropyridin-4-ol** (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of **2-Fluoropyridin-4-ol**. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.

## The Crucial Influence of Tautomerism

A critical aspect governing the spectroscopic profile of **2-Fluoropyridin-4-ol** is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol) and the pyridone form (2-Fluoro-1H-pyridin-4-one). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.

Caption: Tautomeric equilibrium of **2-Fluoropyridin-4-ol**.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.<sup>[1]</sup>

### Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

Predicted Chemical Shift ( $\delta$ ) ppm (DMSO-d <sub>6</sub> )	Multiplicity	Coupling Constants (J) in Hz	Assignment	Rationale
~ 7.6 - 7.8	Doublet of doublets (dd)	$^3J(\text{H-H}) \approx 7\text{-}8\text{ Hz}$ , $^4J(\text{H-F}) \approx 4\text{-}5\text{ Hz}$	H-6	This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2.
~ 6.4 - 6.6	Doublet of doublets (dd)	$^3J(\text{H-H}) \approx 7\text{-}8\text{ Hz}$ , $^3J(\text{H-F}) \approx 8\text{-}10\text{ Hz}$	H-5	Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling.
~ 6.2 - 6.4	Doublet (d)	$^5J(\text{H-F}) \approx 1\text{-}2\text{ Hz}$	H-3	This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom.
~ 11.0 - 12.0	Broad singlet (br s)	-	N-H	The proton on the nitrogen in the pyridone

tautomer is  
expected to be a  
broad,  
exchangeable  
signal  
significantly  
downfield.

## Predicted $^{13}\text{C}$ NMR Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom ( $^1J(\text{C-F})$ ), and smaller couplings to other carbons.[2]

Predicted Chemical Shift ( $\delta$ ) ppm (DMSO- $d_6$ )	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J) in Hz	Assignment
~ 175 - 180	Singlet (s)	-	C-4 (C=O)
~ 160 - 165	Doublet (d)	$^1J(\text{C-F}) \approx 230\text{-}250\text{ Hz}$	C-2 (C-F)
~ 140 - 145	Doublet (d)	$^3J(\text{C-F}) \approx 3\text{-}5\text{ Hz}$	C-6
~ 110 - 115	Doublet (d)	$^2J(\text{C-F}) \approx 20\text{-}30\text{ Hz}$	C-5
~ 105 - 110	Doublet (d)	$^2J(\text{C-F}) \approx 15\text{-}25\text{ Hz}$	C-3

## Predicted $^{19}\text{F}$ NMR Data

$^{19}\text{F}$  NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.

Predicted Chemical Shift ( $\delta$ ) ppm (vs. $\text{CFCl}_3$ )	Predicted Multiplicity	Rationale
-60 to -90	Multiplet	The signal will be split by coupling to H-3 (ortho, $^3\text{J}(\text{F-H})$ ), H-5 (meta, $^3\text{J}(\text{F-H})$ ), and H-6 (para, $^4\text{J}(\text{F-H})$ ). The precise shift depends on the solvent and the electronic nature of the pyridone ring. <sup>[4]</sup>

## Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like **2-Fluoropyridin-4-ol**.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Fluoropyridin-4-ol** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Causality:  $\text{DMSO-d}_6$  is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.
- **Spectrometer Setup:** Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-pulse proton spectrum.

- Set the spectral width to cover a range of 0-14 ppm.
- Use a 30° pulse angle and a relaxation delay of at least 2 seconds.
- Acquire 16-32 scans for good signal-to-noise.
- <sup>19</sup>F NMR Acquisition:
  - Tune the probe to the <sup>19</sup>F frequency.
  - Acquire a proton-decoupled <sup>19</sup>F spectrum.
  - Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Tune the probe to the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum using a standard pulse program (e.g., zgpg30).
  - Set the spectral width to 0-200 ppm.
  - Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as <sup>13</sup>C is an insensitive nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the <sup>1</sup>H and <sup>13</sup>C spectra to the residual solvent peak of DMSO-d<sub>6</sub> (δH = 2.50 ppm, δC = 39.52 ppm).

## Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.<sup>[5]</sup>

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Vibrational Mode
3200 - 2800	Broad, Strong	N-H	Stretching
1660 - 1680	Strong	C=O (Amide I)	Stretching
1600 - 1620	Medium-Strong	C=C	Ring Stretching
1540 - 1560	Medium	C=N	Ring Stretching
1200 - 1250	Strong	C-F	Stretching
800 - 850	Strong	C-H out-of-plane	Bending

A weak, broad absorption around 3400-3500 cm<sup>-1</sup> might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.

m/z Value	Predicted Identity	Rationale
113	$[M]^+$	Molecular Ion Peak: Corresponds to the molecular weight of $C_5H_4FNO$ . This peak is expected to be prominent due to the stability of the aromatic ring.
85	$[M - CO]^+$	Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds.[6]
84	$[M - CHO]^+$	Loss of a formyl radical.
57	$[C_3H_3N]^+$	Further fragmentation of the ring.

## Conclusion

While lacking extensive published experimental data, a comprehensive spectroscopic profile of **2-Fluoropyridin-4-ol** can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the  $^{13}C$  NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. biophysics.org [biophysics.org]
- 4. colorado.edu [colorado.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7795608#spectroscopic-data-for-2-fluoropyridin-4-ol-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)